1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C16H17FO3. This compound is characterized by the presence of a fluorophenoxy group, an ethoxy group, a methoxy group, and a methylbenzene core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 4-fluorophenol with 2-chloroethanol to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 2-methoxy-4-methylbenzene under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, modulating their activity. The ethoxy and methoxy groups contribute to the compound’s overall lipophilicity, enhancing its ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene: Lacks the methyl group on the benzene ring.
1-(4-(2-fluorophenoxy)phenyl)ethanone: Contains a ketone group instead of the methoxy and ethoxy groups.
2-ethoxy-4-(2-(4-fluorophenoxy)ac)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: Contains additional functional groups and a more complex structure .
Uniqueness: 1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO3/c1-12-3-8-15(16(11-12)18-2)20-10-9-19-14-6-4-13(17)5-7-14/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMAMNHGRQJKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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